EGFR Inhibition Potency: Triazolo[3,4-a]isoquinoline Scaffold Delivers Nanomolar IC50 Values Against Wild-Type and Mutant EGFR
While direct data for 7-bromo-[1,2,4]triazolo[3,4-a]isoquinoline is limited, potent EGFR inhibition is a well-established feature of the [1,2,4]triazolo[3,4-a]isoquinoline scaffold. This provides a strong class-level inference for the potential of 7-bromo derivatives. Specifically, compound 3f, a chalcone-tethered [1,2,4]triazolo[3,4-a]isoquinoline, demonstrated an IC50 of 0.023 µM against wild-type EGFR [1]. This value serves as a benchmark for the scaffold's inherent potency. Furthermore, 3f exhibited 1.81-fold higher selectivity for the resistant EGFR T790M mutant compared to the clinical drug lapatinib, highlighting a key advantage of this chemotype in overcoming drug resistance [1].
| Evidence Dimension | EGFR inhibition (IC50) |
|---|---|
| Target Compound Data | 0.023 µM (for the most potent analog, 3f) |
| Comparator Or Baseline | Lapatinib (selectivity index comparator for EGFR T790M) |
| Quantified Difference | 1.81-fold higher selectivity for EGFR T790M vs. lapatinib |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
This evidence demonstrates the scaffold's capability for high-potency EGFR inhibition and potential to address resistance, making the 7-bromo derivative a valuable starting point for developing targeted anticancer agents.
- [1] WalyEldeen, A. A., El-Shorbagy, H. M., Hassaneen, H. M., Abdelhamid, I. A., Sabet, S., & Ibrahim, S. A. (2024). Design, in silico studies and biological evaluation of novel chalcones tethered triazolo[3,4-a]isoquinoline as EGFR inhibitors targeting resistance in non-small cell lung cancer. Scientific Reports, 14, 26647. View Source
